molecular formula C20H17Cl2N3O4S B14946910 Methyl [3-(3-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate

Methyl [3-(3-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate

Cat. No.: B14946910
M. Wt: 466.3 g/mol
InChI Key: ZASAKZXCFOSYSI-UHFFFAOYSA-N
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Description

Methyl [3-(3-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes chlorophenyl groups and a thioxoimidazolidinone moiety.

Preparation Methods

The synthesis of Methyl [3-(3-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chlorophenyl isocyanate with an appropriate amine to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with a thioxoimidazolidinone derivative under controlled conditions to form the core structure.

    Acetylation: The final step involves the acetylation of the core structure using acetic anhydride to yield the desired compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Methyl [3-(3-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions.

Scientific Research Applications

Methyl [3-(3-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl [3-(3-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Methyl [3-(3-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate can be compared with similar compounds such as:

    Methyl 3-chlorophenylacetate: A simpler compound with similar chlorophenyl groups but lacking the thioxoimidazolidinone moiety.

    3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Another compound with chlorophenyl groups but different functional groups and biological activities.

The uniqueness of this compound lies in its complex structure, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C20H17Cl2N3O4S

Molecular Weight

466.3 g/mol

IUPAC Name

methyl 2-[5-[2-(4-chloroanilino)-2-oxoethyl]-3-(3-chlorophenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate

InChI

InChI=1S/C20H17Cl2N3O4S/c1-29-18(27)11-24-16(10-17(26)23-14-7-5-12(21)6-8-14)19(28)25(20(24)30)15-4-2-3-13(22)9-15/h2-9,16H,10-11H2,1H3,(H,23,26)

InChI Key

ZASAKZXCFOSYSI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(C(=O)N(C1=S)C2=CC(=CC=C2)Cl)CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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